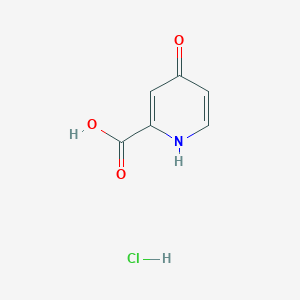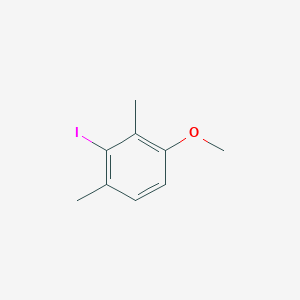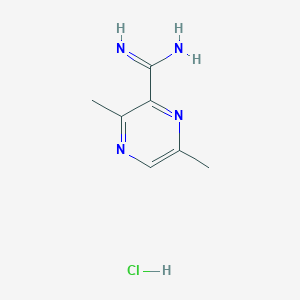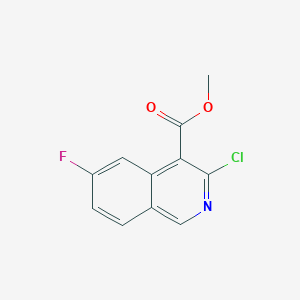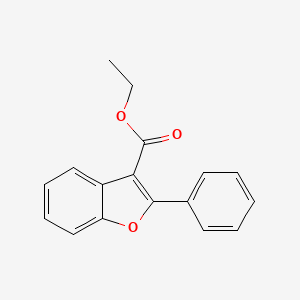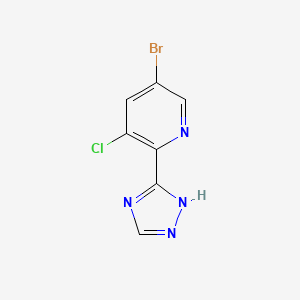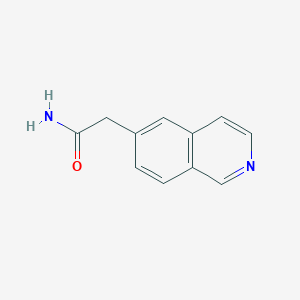
2-(Isoquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isoquinolin-6-yl)acetamide is an organic compound with the molecular formula C₁₁H₁₀N₂O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-6-yl)acetamide can be achieved through several methods. One common approach involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. This reaction typically requires heating under reflux conditions to facilitate the formation of the acetamide derivative .
Another method involves the use of isoquinoline-6-carboxylic acid as a starting material. This compound is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Isoquinolin-6-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
2-(Isoquinolin-6-yl)acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Isoquinolin-6-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other isoquinoline derivatives. These interactions may involve binding to enzymes, receptors, or DNA, leading to modulation of biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(isoquinolin-6-yl)acetamide: A chlorinated derivative with similar chemical properties.
Quinoline-2-carboxamide: Another isoquinoline derivative with comparable biological activities.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the isoquinoline structure, exhibiting unique pharmacological properties.
Uniqueness
2-(Isoquinolin-6-yl)acetamide is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-isoquinolin-6-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-8-1-2-10-7-13-4-3-9(10)5-8/h1-5,7H,6H2,(H2,12,14) |
Clave InChI |
WHSNDHMVOZDWQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C=C1CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


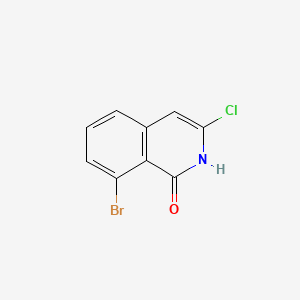
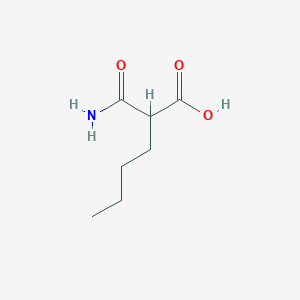
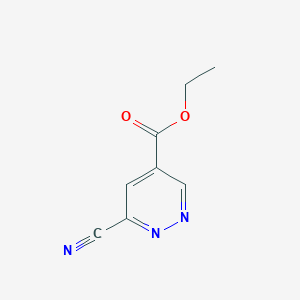
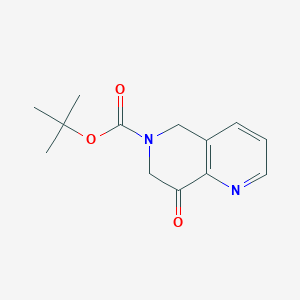
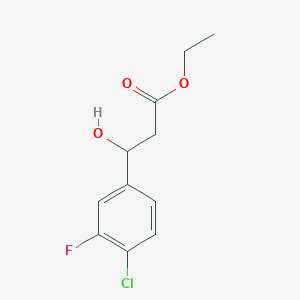
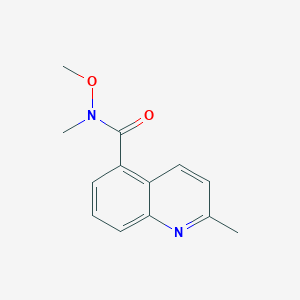
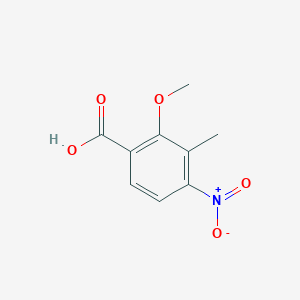
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)
